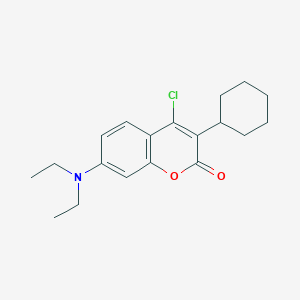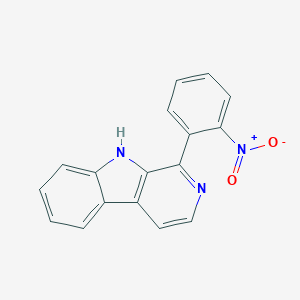![molecular formula C17H24N6O B243191 5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine](/img/structure/B243191.png)
5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as PD0325901 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
PD0325901 inhibits the activity of MAPK kinase (MEK), which is an upstream regulator of the MAPK pathway. MEK activates MAPK by phosphorylating it, leading to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting MEK, PD0325901 blocks the activation of MAPK and downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
PD0325901 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PD0325901 also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. In addition, PD0325901 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
PD0325901 has several advantages for lab experiments. It is a highly specific inhibitor of MEK, which makes it a valuable tool for studying the MAPK pathway. PD0325901 is also readily available and easy to use in lab experiments. However, PD0325901 has some limitations as well. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. In addition, PD0325901 has a short half-life, which can make it difficult to maintain consistent concentrations over time.
Future Directions
PD0325901 has several potential future directions for research. One potential direction is to explore its potential applications in combination with other cancer therapies, such as immunotherapy. Another potential direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases. Furthermore, there is a need for the development of more potent and selective MEK inhibitors, which can overcome the limitations of PD0325901 and improve its therapeutic potential.
Synthesis Methods
PD0325901 is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-aminopyrimidine, which is reacted with 4-(dimethylamino)benzaldehyde to produce 4-(dimethylamino)benzylidene-2-aminopyrimidine. This intermediate is then reacted with morpholine to produce 5-[4-(dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine (PD0325901).
Scientific Research Applications
PD0325901 has been extensively studied for its potential applications in the field of cancer research. It is a potent inhibitor of mitogen-activated protein kinase (MAPK) pathway, which is a key signaling pathway involved in the development and progression of many types of cancer. PD0325901 has been shown to inhibit the growth of several cancer cell lines, including melanoma, colon, and pancreatic cancer cells.
properties
Molecular Formula |
C17H24N6O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H24N6O/c1-22(2)13-5-3-12(4-6-13)11-14-15(18)20-17(21-16(14)19)23-7-9-24-10-8-23/h3-6H,7-11H2,1-2H3,(H4,18,19,20,21) |
InChI Key |
UVFWKFDWLDFYLE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)




![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
